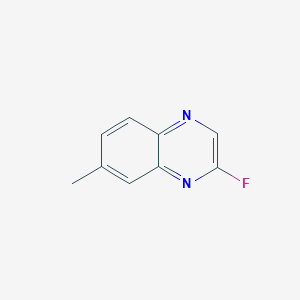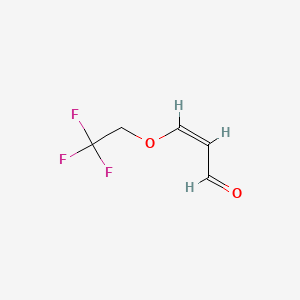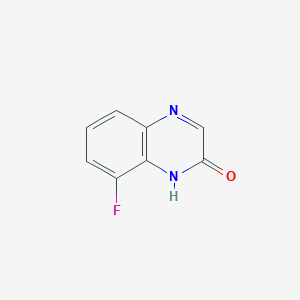![molecular formula C9H16N2 B15072051 6,7-Diazadispiro[3.0.4~5~.2~4~]undecane CAS No. 90845-75-3](/img/structure/B15072051.png)
6,7-Diazadispiro[3.0.4~5~.2~4~]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diazadispiro[3042]undecane is a chemical compound with the molecular formula C9H16N2 It is characterized by its unique spirocyclic structure, which includes two nitrogen atoms within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diazadispiro[3.0.4.2]undecane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic rings.
Industrial Production Methods
Industrial production of 6,7-Diazadispiro[3.0.4.2]undecane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Diazadispiro[3.0.4.2]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Aplicaciones Científicas De Investigación
6,7-Diazadispiro[3.0.4.2]undecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Diazadispiro[3.0.4.2]undecane involves its interaction with specific molecular targets. The nitrogen atoms within the spirocyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biological pathways, making the compound of interest in drug development and other applications.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Diazadispiro[2.1.4.2]undecane
- 1,7-Dioxaspiro[5.5]undecane
Uniqueness
6,7-Diazadispiro[3.0.4.2]undecane is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and physical properties.
Propiedades
Número CAS |
90845-75-3 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
6,7-diazadispiro[3.0.45.24]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8(3-1)4-5-9(8)6-7-10-11-9/h10-11H,1-7H2 |
Clave InChI |
QHZQHUYMLNVCOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCC23CCNN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


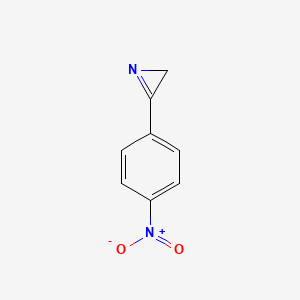
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
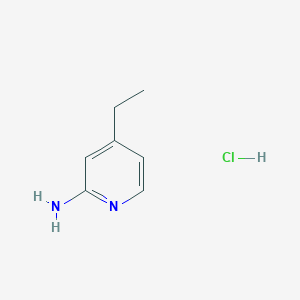
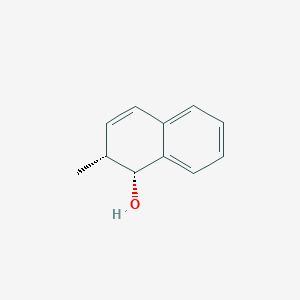
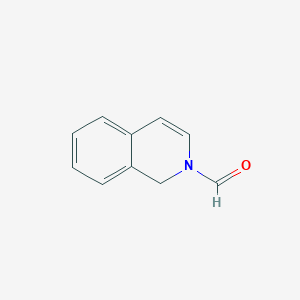
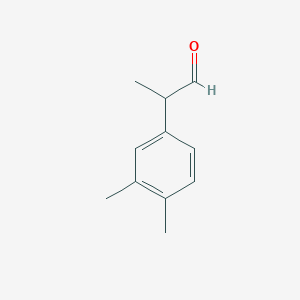
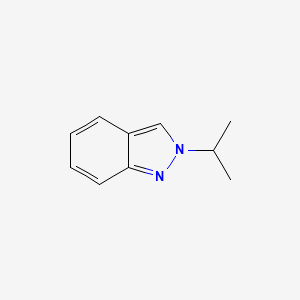
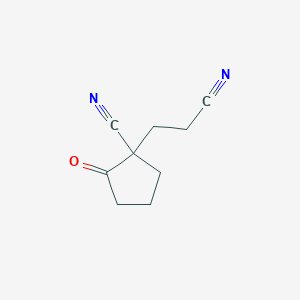
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
